4-Azetidinomethyl-4'-methoxybenzophenone
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Overview
Description
4-Azetidinomethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is also known by its IUPAC name, 4-(1-azetidinylmethyl)phenylmethanone . This compound is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a methoxy group on one of the phenyl rings.
Preparation Methods
The synthesis of 4-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4-methoxybenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Azetidinomethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Scientific Research Applications
4-Azetidinomethyl-4’-methoxybenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors . The azetidine ring and methoxybenzophenone moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Azetidinomethyl-4’-methoxybenzophenone can be compared with other similar compounds, such as:
4-Azetidinomethyl-3-methylbenzophenone: This compound has a similar structure but with a methyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-Methoxybenzophenone: Lacking the azetidine ring, this compound is simpler and may have different chemical properties and applications.
4-Hydroxybenzophenone: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUILFYUEVLYKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642788 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-40-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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